molecular formula C21H33N3O5 B3261403 Leucyl-tyrosyl-leucine CAS No. 34337-48-9

Leucyl-tyrosyl-leucine

Cat. No.: B3261403
CAS No.: 34337-48-9
M. Wt: 407.5 g/mol
InChI Key: JGKHAFUAPZCCDU-BZSNNMDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucyl-tyrosyl-leucine is a tripeptide composed of three amino acids: leucine, tyrosine, and leucine. This compound is known for its potential biological activities and has been studied for its various applications in scientific research. It is a crystalline substance with the molecular formula C21H33N3O5 and a molecular weight of 407.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucyl-tyrosyl-leucine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated peptide synthesizers to streamline the process. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality .

Chemical Reactions Analysis

Types of Reactions

Leucyl-tyrosyl-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of leucyl-tyrosyl-leucine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the mTORC1 signaling pathway, which is crucial for protein synthesis and cell growth. This activation is mediated by the binding of leucine residues to the Sestrin proteins, which then interact with the GATOR2 complex to activate mTORC1 . Additionally, this compound has been found to enhance neuronal activity and proliferation in the hippocampus, contributing to its antidepressant-like effects .

Comparison with Similar Compounds

Leucyl-tyrosyl-leucine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the unique properties of this compound .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(11-14-5-7-15(25)8-6-14)20(27)24-18(21(28)29)10-13(3)4/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKHAFUAPZCCDU-BZSNNMDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leucyl-tyrosyl-leucine
Reactant of Route 2
Leucyl-tyrosyl-leucine
Reactant of Route 3
Leucyl-tyrosyl-leucine
Reactant of Route 4
Leucyl-tyrosyl-leucine
Reactant of Route 5
Leucyl-tyrosyl-leucine
Reactant of Route 6
Reactant of Route 6
Leucyl-tyrosyl-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.